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Compound of Interest

Compound Name: GW837016X

Cat. No.: B15604751 Get Quote

GW837016X is a potent, orally active, covalent inhibitor of the ErbB-2 kinase and exhibits

significant anti-trypanosomal activity. This technical guide provides a comprehensive overview

of its chemical structure, properties, and biological activities, tailored for researchers, scientists,

and drug development professionals.

Chemical Structure and Properties
GW837016X, also known as NEU-391, is a thieno[3,2-d]pyrimidine derivative. Its detailed

chemical information is summarized in the tables below.

Table 1: Chemical Identification of GW837016X

Identifier Value

IUPAC Name

Thieno[3,2-d]pyrimidin-4-amine, N-[3-chloro-4-

[(3-fluorophenyl)methoxy]phenyl]-6-[2-(2S)-2-

pyrrolidinylethynyl]-

CAS Number 833473-68-0

Molecular Formula C25H20ClFN4OS

Molecular Weight 478.97 g/mol

SMILES String
C1CC(C1)C#CC2=CN=C(NC3=CC(=C(C=C3)O

C(C=C(F)C=C4)=C4)Cl)N=C2S

Table 2: Predicted Physicochemical Properties of GW837016X[1]
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Property Predicted Value

Boiling Point 665.0 ± 55.0 °C

Density 1.43 ± 0.1 g/cm³

pKa 8.29 ± 0.10

Biological Activity
GW837016X demonstrates dual biological activities of significant therapeutic interest: inhibition

of the ErbB-2 kinase and anti-trypanosomal effects.

ErbB-2 Kinase Inhibition
GW837016X acts as a covalent inhibitor of ErbB-2 (also known as HER2), a receptor tyrosine

kinase that is frequently overexpressed in various cancers, particularly breast cancer. Covalent

inhibitors form a permanent bond with their target protein, leading to prolonged and often

irreversible inhibition. This mechanism can offer advantages in terms of potency and duration

of action.

The ErbB-2 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its

dysregulation is a key driver in the pathogenesis of several cancers.
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Figure 1: ErbB-2 Signaling Pathway Inhibition by GW837016X.
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Anti-trypanosomal Activity
GW837016X is also an effective agent against trypanosomes, the protozoan parasites

responsible for diseases such as African trypanosomiasis (sleeping sickness) and Chagas

disease. The compound has been shown to inhibit mitosis and cytokinesis in these organisms,

leading to their death.[1] This dual activity makes GW837016X a compound of interest for

further investigation in both oncology and infectious disease research.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of a compound's

biological activity. The following sections outline representative methodologies for assessing

the key activities of GW837016X.

ErbB-2 Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against ErbB-2 is a

biochemical kinase assay.

Objective: To quantify the in vitro inhibitory potency of GW837016X against the ErbB-2 kinase.

Materials:

Recombinant human ErbB-2 kinase domain

Kinase substrate (e.g., a synthetic peptide)

ATP (Adenosine triphosphate)

GW837016X (dissolved in DMSO)

Kinase buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Procedure:
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Prepare a serial dilution of GW837016X in DMSO.

In a 384-well plate, add the kinase buffer, the ErbB-2 enzyme, and the kinase substrate.

Add the diluted GW837016X or DMSO (as a control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's instructions.

The amount of ADP produced is proportional to the kinase activity.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC50 value.
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Figure 2: Workflow for an in vitro ErbB-2 Kinase Inhibition Assay.
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Anti-trypanosomal Activity Assay
The anti-trypanosomal activity of GW837016X can be assessed using a cell-based viability

assay.

Objective: To determine the efficacy of GW837016X in inhibiting the growth of Trypanosoma

species in vitro.

Materials:

Trypanosoma brucei cell culture

Complete HMI-9 medium

GW837016X (dissolved in DMSO)

Resazurin-based viability reagent (e.g., alamarBlue™)

96-well plates

Procedure:

Culture Trypanosoma brucei to the mid-logarithmic growth phase.

Prepare a serial dilution of GW837016X in the culture medium.

Seed the trypanosomes into a 96-well plate at a specific density.

Add the diluted GW837016X or medium with DMSO (as a control) to the wells.

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 48-72 hours.

Add the resazurin-based viability reagent to each well and incubate for an additional 4-24

hours.

Measure the fluorescence or absorbance, which correlates with the number of viable cells.

Calculate the percentage of growth inhibition and determine the EC50 value.
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Cell Cycle Analysis
To investigate the effect of GW837016X on the cell cycle, particularly its reported inhibition of

mitosis and cytokinesis, flow cytometry analysis of DNA content is a standard method.

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment

with GW837016X.

Materials:

Cancer cell line (e.g., a HER2-positive breast cancer line) or Trypanosoma cells

Appropriate cell culture medium and supplements

GW837016X (dissolved in DMSO)

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold) for fixation

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Seed the cells in culture plates and allow them to attach overnight.

Treat the cells with various concentrations of GW837016X or DMSO (control) for a specified

duration (e.g., 24 or 48 hours).

Harvest the cells by trypsinization (for adherent cells) or centrifugation.

Wash the cells with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on

ice or at -20°C.
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Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

Incubate in the dark to allow for DNA staining.

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI

fluorescence intensity.

Deconvolute the resulting DNA content histograms to determine the percentage of cells in

G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase

would be consistent with an inhibition of mitosis.

Conclusion
GW837016X is a promising chemical entity with a dual mechanism of action that warrants

further investigation. Its covalent inhibition of ErbB-2 makes it a candidate for cancer therapy,

while its anti-trypanosomal properties open avenues for the development of new treatments for

neglected tropical diseases. The experimental protocols outlined in this guide provide a

foundation for researchers to explore the full potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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